3-Bromo-4-chloro-5-fluoro-2-methylaniline
Description
3-Bromo-4-chloro-5-fluoro-2-methylaniline (hypothetical structure inferred from analogous compounds) is a polyhalogenated aniline derivative with a methyl substituent. Its molecular formula is C₇H₆BrClFN, featuring bromo (Br), chloro (Cl), fluoro (F), and methyl (-CH₃) groups at positions 3, 4, 5, and 2, respectively, on the benzene ring. Polyhalogenated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which modulate electronic and steric effects .
Properties
Molecular Formula |
C7H6BrClFN |
|---|---|
Molecular Weight |
238.48 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3 |
InChI Key |
KUNXZOZUAWARDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product .
Industrial Production Methods
Industrial production of 3-Bromo-4-chloro-5-fluoro-2-methylaniline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing halogen groups makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms on the aromatic ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions
Halogenation: Reagents such as bromine, chlorine, and fluorine sources (e.g., N-bromosuccinimide, chlorine gas, and fluorine gas) are used under controlled conditions to introduce halogen atoms.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce nitro groups to amines.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation reactions can produce nitroso or nitro compounds.
Scientific Research Applications
3-Bromo-4-chloro-5-fluoro-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system and the intended therapeutic effect .
Comparison with Similar Compounds
Bromo-Chloro-Methylanilines
- 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) :
Bromo-Fluoro-Methylanilines
- 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7) :
- 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) :
Bromo-Chloro-Fluoroanilines (Without Methyl)
- 3-Bromo-5-chloro-2-fluoroaniline :
Physicochemical Properties
Key Observations :
- Methyl Group Influence: Methyl-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methylaniline) exhibit higher melting points compared to non-methylated derivatives due to enhanced crystal packing .
- Halogen Effects : Fluoro substituents reduce basicity (pKa ~2.5–3.5) compared to chloro or bromo analogs (pKa ~3.5–4.5) due to increased electronegativity .
Biological Activity
3-Bromo-4-chloro-5-fluoro-2-methylaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which can significantly influence its reactivity and biological interactions.
- Chemical Formula : C7H7BrClF
- Molecular Weight : 227.49 g/mol
- CAS Number : Not explicitly listed but can be derived from the chemical structure.
Biological Activity Overview
Research indicates that 3-Bromo-4-chloro-5-fluoro-2-methylaniline exhibits various biological activities, particularly in the context of cancer treatment. Notably, it has been identified as a potential inhibitor of the KRAS protein, which is implicated in many cancers.
The compound functions by interacting with specific molecular targets involved in cell signaling pathways. The inhibition of KRAS can lead to reduced tumor growth and proliferation in cancer cells. This mechanism is critical as KRAS mutations are prevalent in several types of cancer, including pancreatic and colorectal cancers.
Pharmacological Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that 3-Bromo-4-chloro-5-fluoro-2-methylaniline can inhibit the proliferation of cancer cell lines expressing mutant KRAS.
- The compound has shown promise in reducing cell viability and inducing apoptosis in these cancer cells.
-
Synergistic Effects :
- Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms.
Data Tables
Case Studies
- Case Study on KRAS Inhibition :
- Combination Therapy Research :
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